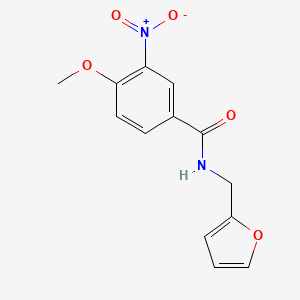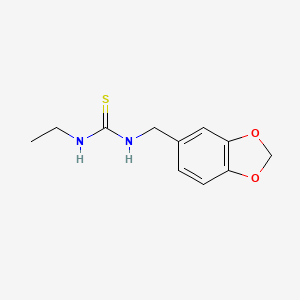![molecular formula C20H32N2OS B5710892 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea, also known as S-Ethyl-N-(4-isobutylcyclohexyl)thiocarbamate (EICT), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of EICT is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is known to play a role in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. EICT has been shown to increase the expression of the sigma-1 receptor and to enhance its activity, leading to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
EICT has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-tumor effects. It has also been shown to improve cognitive function and to have antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using EICT in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using EICT is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for research involving EICT. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EICT has been shown to have neuroprotective effects and to improve cognitive function, making it a promising candidate for further investigation in this area. Another area of interest is its potential use in the treatment of cancer. EICT has been shown to have anti-tumor effects, and further research is needed to determine its potential as a cancer treatment. Finally, EICT could also be studied for its potential use in the treatment of depression and other mood disorders, given its antidepressant-like effects in animal models.
合成方法
The synthesis of EICT involves the reaction of 4-isobutylcyclohexylamine with ethyl isothiocyanate, followed by the addition of 4-ethoxyaniline. The resulting product is then purified through recrystallization to obtain EICT in its pure form.
科学研究应用
EICT has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation and calcium signaling. EICT has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-5-20(3,4)15-7-9-16(10-8-15)21-19(24)22-17-11-13-18(14-12-17)23-6-2/h11-16H,5-10H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQWZCPGQBPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
![3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)
![(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5710882.png)
